![molecular formula C12H12N2O3S B1392751 6-[(4-Methoxyphenyl)sulfonyl]-3-pyridinylamine CAS No. 1221792-06-8](/img/structure/B1392751.png)
6-[(4-Methoxyphenyl)sulfonyl]-3-pyridinylamine
Descripción general
Descripción
6-[(4-Methoxyphenyl)sulfonyl]-3-pyridinylamine, commonly known as MPS or 6-(p-methoxyphenylsulfonyl)-3-pyridylamine, is a chemical compound. It has a molecular formula of C12H12N2O3S and a molecular weight of 264.3 g/mol .
Molecular Structure Analysis
The molecular structure of 6-[(4-Methoxyphenyl)sulfonyl]-3-pyridinylamine is characterized by a pyridine ring attached to a methoxyphenylsulfonyl group . The InChI code for a similar compound, 3-[(4-Methoxyphenyl)sulfonyl]propanoic acid, is 1S/C10H12O5S/c1-15-8-2-4-9(5-3-8)16(13,14)7-6-10(11)12/h2-5H,6-7H2,1H3,(H,11,12) .Physical And Chemical Properties Analysis
6-[(4-Methoxyphenyl)sulfonyl]-3-pyridinylamine has a molecular weight of 264.3 g/mol . More specific physical and chemical properties were not found in the retrieved data.Aplicaciones Científicas De Investigación
Synthesis and Material Science
- 6-[(4-Methoxyphenyl)sulfonyl]-3-pyridinylamine is used in the synthesis of novel soluble fluorinated polyamides containing pyridine and sulfone moieties. These polyamides display remarkable properties like high thermal stability, mechanical strength, low dielectric constants, and excellent transparency, making them suitable for advanced material applications (Liu et al., 2013).
Pharmacology and Drug Development
- This compound has been instrumental in the development of sulfonamide drugs that bind to the colchicine site of tubulin, inhibiting tubulin polymerization. These drugs are significant in the field of cancer treatment, showing potential as therapeutic agents (Banerjee et al., 2005).
Organic Chemistry and Catalysis
- The compound plays a role in the regioselective synthesis of tetrahydropyridines, showcasing its significance in organic synthesis and chemical reactions (Overman et al., 2003).
- It is also involved in the synthesis of dihydropyridine derivatives, which are studied for their physicochemical properties, providing insights into solute-solvent interactions and molecular structures (Baluja & Talaviya, 2016).
Coordination Chemistry
- The compound has been utilized in the synthesis and characterization of metal complexes, contributing to the field of coordination chemistry and materials science (Bermejo et al., 2000).
Propiedades
IUPAC Name |
6-(4-methoxyphenyl)sulfonylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c1-17-10-3-5-11(6-4-10)18(15,16)12-7-2-9(13)8-14-12/h2-8H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXKQURRXWNAKBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2=NC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(4-Methoxyphenyl)sulfonyl]-3-pyridinylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



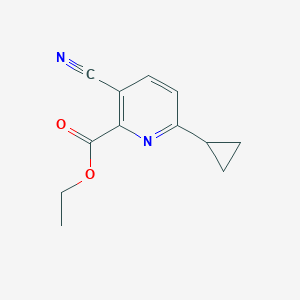
![[(1-Benzoyl-2-methyl-2,3-dihydro-1H-indol-6-yl)methyl]amine](/img/structure/B1392670.png)
![1-(4-Methylbenzyl)-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione](/img/structure/B1392671.png)

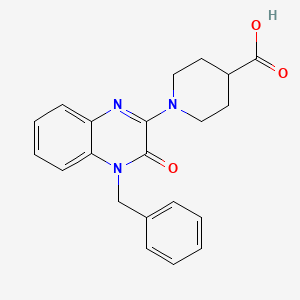
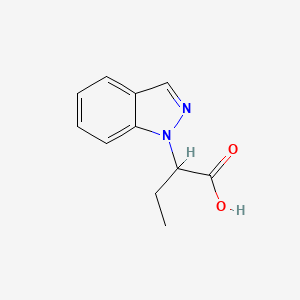
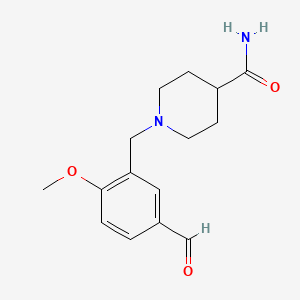
![8-Oxa-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B1392678.png)

![N-[1-(1H-benzimidazol-2-yl)ethyl]-2-chloroacetamide](/img/structure/B1392683.png)
![4-{[2-(Trifluoromethyl)-3H-imidazo[4,5-b]pyridin-3-yl]methyl}benzoic acid](/img/structure/B1392686.png)
![tert-butyl 3H-spiro[1,3-benzothiazole-2,4'-piperidine]-1'-carboxylate](/img/structure/B1392687.png)
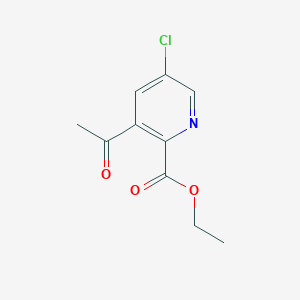
![5-Fluoro-6-iodo-1-(triisopropylsilyl)-4-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1392689.png)